molecular formula C17H17NO3 B11683105 4-Anilino-2-benzyl-4-oxobutanoic acid

4-Anilino-2-benzyl-4-oxobutanoic acid

Cat. No.: B11683105
M. Wt: 283.32 g/mol
InChI Key: YVWMJMKLOBZDOF-UHFFFAOYSA-N
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Description

2-Benzyl-3-(phenylcarbamoyl)propanoic acid is an organic compound with a complex structure that includes both benzyl and phenylcarbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-(phenylcarbamoyl)propanoic acid typically involves multi-step organic reactions. One common method includes the reaction of benzyl bromide with phenyl isocyanate to form an intermediate, which is then reacted with malonic acid under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of 2-Benzyl-3-(phenylcarbamoyl)propanoic acid may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and continuous monitoring of reaction parameters are crucial to ensure the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-(phenylcarbamoyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydroxide or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-Benzyl-3-(phenylcarbamoyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-3-(phenylcarbamoyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-3-(phenylcarbamoyl)butanoic acid
  • 2-Benzyl-3-(phenylcarbamoyl)pentanoic acid
  • 2-Benzyl-3-(phenylcarbamoyl)hexanoic acid

Uniqueness

2-Benzyl-3-(phenylcarbamoyl)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

4-anilino-2-benzyl-4-oxobutanoic acid

InChI

InChI=1S/C17H17NO3/c19-16(18-15-9-5-2-6-10-15)12-14(17(20)21)11-13-7-3-1-4-8-13/h1-10,14H,11-12H2,(H,18,19)(H,20,21)

InChI Key

YVWMJMKLOBZDOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)NC2=CC=CC=C2)C(=O)O

solubility

>42.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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